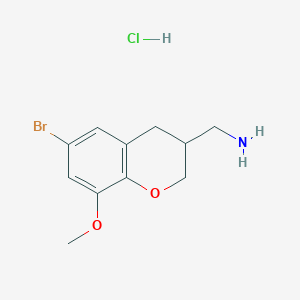

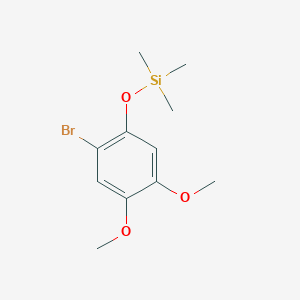

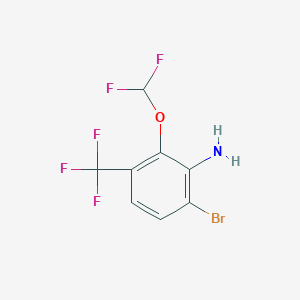

![molecular formula C14H22ClN3O B1450750 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride CAS No. 2173107-47-4](/img/structure/B1450750.png)

1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride

描述

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride is C14H22ClN3O . Its average mass is 283.797 Da and its monoisotopic mass is 283.145142 Da .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学研究应用

Synthesis of Derivatives:

- Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized using N-benzyl-2-cyanoacetamide, showcasing a clean, metal-free, and environmentally friendly approach. These derivatives demonstrated in vitro antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).

- Conformationally restricted analogues of tocainide, which include a piperidine structure, were synthesized as potent skeletal muscle sodium channel blockers, indicating enhanced potency and use-dependent block compared to tocainide (Catalano et al., 2008).

Development of Inhibitors and Antagonists:

- Piperidine-4-carboxamide CCR5 antagonists were developed with introduced polar groups to improve metabolic stability. Notably, these compounds demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, marking them as strong inhibitors of HIV-1 replication (Imamura et al., 2006).

Preparation and Characterization of Compounds:

- Novel phenoxy acetyl carboxamides were synthesized and evaluated for antioxidant and antinociceptive activities, indicating notable radical scavenging abilities and significant antinociceptive activity in animal models (Manjusha et al., 2022).

- A scalable and facile process was developed for the synthesis of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, highlighting its potential in treating central nervous system disorders (Wei et al., 2016).

Pharmacological Applications:

- Benzamide derivatives with a piperidin-4-ylmethyl structure were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating potential for improving gastrointestinal motility (Sonda et al., 2003).

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

属性

IUPAC Name |

1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.ClH/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18;/h1-4,13H,5-10,15H2,(H2,16,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWUALFDFLOLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

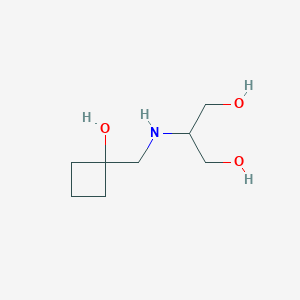

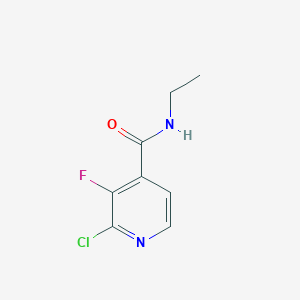

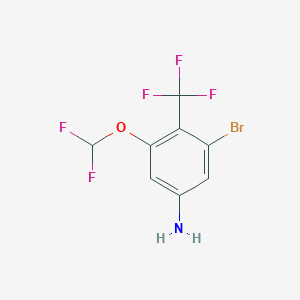

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)